Potassium trifluoro(6-formylpyridin-3-yl)borate
CAS No.: 1245906-61-9
Cat. No.: VC0036465
Molecular Formula: C6H4BF3KNO
Molecular Weight: 213.008
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1245906-61-9 |
|---|---|
| Molecular Formula | C6H4BF3KNO |
| Molecular Weight | 213.008 |
| IUPAC Name | potassium;trifluoro-(6-formylpyridin-3-yl)boranuide |
| Standard InChI | InChI=1S/C6H4BF3NO.K/c8-7(9,10)5-1-2-6(4-12)11-3-5;/h1-4H;/q-1;+1 |
| Standard InChI Key | QDTVOSMFBFRDKA-UHFFFAOYSA-N |
| SMILES | [B-](C1=CN=C(C=C1)C=O)(F)(F)F.[K+] |
Introduction
Chemical Properties and Structure
Molecular Structure and Properties
The compound has a polar surface area (PSA) of 29.96000 and a calculated LogP value of 0.94850, indicating moderate lipophilicity . These properties influence its solubility profile and potential biological interactions.
Key Physical and Chemical Characteristics
Synthesis and Preparation Methods
General Synthetic Approaches
The synthesis of potassium trifluoro(6-formylpyridin-3-yl)borate typically involves the reaction of 6-formylpyridine derivatives with boron trifluoride in the presence of a potassium source. Common solvents for these reactions include tetrahydrofuran (THF) or dimethylformamide (DMF), with potassium carbonate often serving as a base to facilitate the reaction.
The reaction conditions require careful control of temperature and pressure to optimize yield and purity. The synthesis typically follows these general steps:
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Preparation of a 6-formylpyridine derivative
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Reaction with a boron source to form an intermediate boronic acid or ester
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Treatment with potassium hydrogen fluoride (KHF2) to form the trifluoroborate salt
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Purification through recrystallization or other suitable methods
Industrial Production Considerations
For industrial-scale production, the synthesis process is often modified to enhance efficiency and reduce costs. This may involve optimized reaction conditions, continuous flow processes, or alternative reagents depending on scale and specific requirements. The exact details of industrial production methods are often proprietary and may vary between manufacturers.
Applications in Research and Industry
Organic Synthesis Applications
Potassium trifluoro(6-formylpyridin-3-yl)borate has found significant utility in organic synthesis, particularly in cross-coupling reactions. As an organotrifluoroborate, it serves as an excellent partner in Suzuki-Miyaura coupling reactions, enabling the formation of carbon-carbon bonds under relatively mild conditions . The compound's stability offers several advantages over other organoboron reagents, including:
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Extended shelf-life without special storage conditions
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Compatibility with various reaction conditions and functional groups
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Predictable reactivity patterns
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High atom economy in synthetic sequences
The formyl group at the 6-position of the pyridine ring provides an additional reactive site for further transformations, making this compound valuable for the synthesis of complex heterocyclic structures.
| Manufacturer | Product Number | Purity | Quantity | Price (USD) |
|---|---|---|---|---|
| American Custom Chemicals Corporation | ING0013206 | 95.00% | 5 mg | $500.75 |
| Chemenu | CM174651 | 95% | 1 g | $505.00 |
| Crysdot | CD11317104 | 95+% | 1 g | $535.00 |
| Alichem | 1245906619 | Not specified | 1 g | $449.08 |
| Zhuhai Aobokai Biomedical Technology Co., Ltd. | Not provided | Not specified | Variable | Contact supplier |
It is worth noting that prices can vary significantly based on quantity, purity, and supplier . For research purposes, smaller quantities with higher purity are typically available, while bulk quantities may be obtained through custom synthesis services.
Custom Synthesis Options
For researchers requiring larger quantities or specific grades of purity, custom synthesis services are available through various chemical manufacturing companies. These services can provide the compound according to specific requirements, though typically at a premium compared to catalog prices .
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